molecular formula C22H13NO3 B2375697 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 332025-41-9

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2375697
M. Wt: 339.35
InChI Key: PXSYDDKMYPCVFR-UHFFFAOYSA-N
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Description

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HNIQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent.

Scientific Research Applications

  • Synthesis and Characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

    • Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
    • Methods : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
    • Results : The computed geometrical parameters are compared with experimental data . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .
  • 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone

    • Application : This compound can be prepared by the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . It participates in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The pKa value of this compound has been reported to be 7.74 .
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

    • Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
    • Methods : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
    • Results : The computed geometrical parameters are compared with experimental data . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .
  • 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester

    • Application : This compound is used in the synthesis of other organic compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from the use of this compound are not detailed in the source .
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)

    • Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods .
    • Methods : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .
    • Results : The computed geometrical parameters are compared with experimental data . The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .
  • 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]- 5,6-dihydro-4H-cyclopenta [b] thiophene-3-carboxylic Acid Methyl Ester

    • Application : This compound is used in the synthesis of other organic compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from the use of this compound are not detailed in the source .

properties

IUPAC Name

6-hydroxy-2-naphthalen-1-ylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO3/c24-19-12-11-17-20-15(19)8-4-9-16(20)21(25)23(22(17)26)18-10-3-6-13-5-1-2-7-14(13)18/h1-12,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYDDKMYPCVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C5C(=C(C=C4)O)C=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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